N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide
Description
N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide is a synthetic small molecule characterized by a complex tricyclic scaffold fused with a pyridine-carboxamide moiety and a nitrobenzenesulfonyl group. The 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene core introduces rigidity and stereochemical constraints, which may enhance target-binding specificity in medicinal chemistry applications. The nitro (-NO₂) group at the 3-position of the benzenesulfonyl moiety contributes strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is hypothesized to act as a protease or kinase inhibitor due to its sulfonamide and carboxamide functional groups, which are common pharmacophores in drug design.
Properties
IUPAC Name |
N-(3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c28-24(16-10-12-25-13-11-16)26(34(31,32)19-5-3-4-18(14-19)27(29)30)17-8-9-23-21(15-17)20-6-1-2-7-22(20)33-23/h3-5,8-15H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJXCTGYFNIRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl chloride derivative, which is then reacted with the appropriate amine to form the sulfonamide. The final step involves coupling the sulfonamide with the pyridine carboxamide under specific conditions, such as the use of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfonyl group could produce a sulfone.
Scientific Research Applications
N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent-Driven Property Comparison
Functional Implications
- In contrast, the ethyl group may stabilize hydrophobic interactions .
- Solubility : The nitro-substituted compound is expected to exhibit higher aqueous solubility, advantageous for formulation but possibly limiting blood-brain barrier penetration.
- Metabolic Stability : Ethyl groups are typically metabolized via oxidation, whereas nitro groups may undergo reduction, leading to distinct metabolite profiles .
Broader Context of Heterocyclic Analogues
For example:
- The tricyclic oxa-ring in the target compound may mimic natural product scaffolds (e.g., taxanes) in steric bulk and hydrogen-bonding capacity.
Biological Activity
N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Nitro group : Known for its role in redox reactions and antimicrobial properties.
- Sulfonamide moiety : Often associated with antibacterial activity.
- Pyridine ring : Contributes to the compound's ability to interact with biological targets.
The molecular formula is , indicating a complex structure conducive to various biological interactions.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with nitro compounds and sulfonamides. The nitro group in particular has been shown to induce significant biological effects, including:
- Antimicrobial Activity : Nitro compounds exhibit potent activity against various microorganisms, including bacteria and fungi. The mechanism often involves the generation of reactive nitrogen species that lead to microbial cell death .
- Antineoplastic Effects : Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms by which this compound exerts its effects may include:
- Redox Reactions : The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.
- Enzyme Inhibition : The sulfonamide portion may inhibit specific enzymes involved in bacterial metabolism or cancer cell survival.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
